Comparative T-Type Calcium Channel Blockade Affinity of Methsuximide Active Metabolite vs. Ethosuximide
Methsuximide, via its principal active metabolite α-methyl-α-phenylsuccinimide (MPS), demonstrates state-dependent blockade of human T-type calcium channels (α1G and α1I isoforms) with an apparent affinity (K_I) of 0.3–0.5 mM for the inactivated channel state [1]. Ethosuximide exhibits an IC50 of 0.6 mM for blocking the persistent current component of these channels [1]. The comparable potency at the molecular target confirms that methsuximide's active metabolite maintains the requisite T-type channel pharmacology while the parent compound undergoes extensive first-pass metabolism, a pharmacokinetic feature not shared by ethosuximide.
| Evidence Dimension | Affinity for inactivated human T-type calcium channels (α1G/α1I isoforms) |
|---|---|
| Target Compound Data | K_I = 0.3–0.5 mM (MPS, active metabolite of methsuximide) |
| Comparator Or Baseline | IC50 = 0.6 mM (ethosuximide, for persistent current block) |
| Quantified Difference | Comparable order of magnitude; MPS K_I range (0.3–0.5 mM) vs. ethosuximide IC50 (0.6 mM) |
| Conditions | Cloned human α1G, α1H, and α1I T-type calcium channels stably expressed in mammalian cells; whole-cell patch-clamp electrophysiology |
Why This Matters
This establishes that methsuximide's active metabolite achieves comparable target engagement to ethosuximide at therapeutically relevant concentrations, validating its use as an alternative T-type channel blocker when ethosuximide is ineffective or contraindicated.
- [1] Gomora JC, Daud AN, Weiergräber M, Perez-Reyes E. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. Mol Pharmacol. 2001;60(5):1121-1132. View Source
